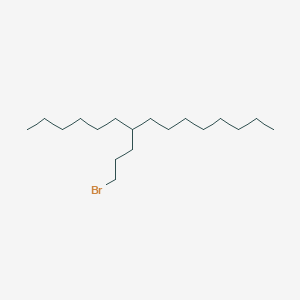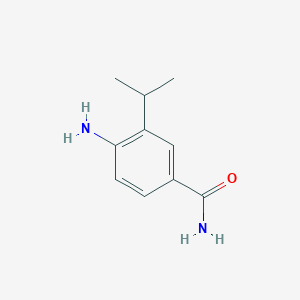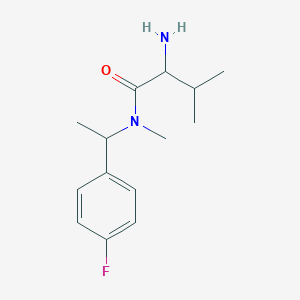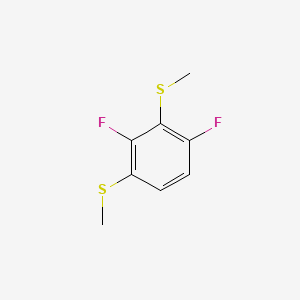
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of benzyloxy and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde typically involves the introduction of benzyloxy and trifluoromethyl groups onto a benzaldehyde core. One common method involves the reaction of 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzaldehyde: Lacks the benzyloxy group, making it less complex.
2-Benzyloxybenzaldehyde: Lacks the trifluoromethyl groups, affecting its reactivity and properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-3,5-bis(trifluoromethyl)benzaldehyde is unique due to the combination of benzyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C16H10F6O2 |
|---|---|
Molekulargewicht |
348.24 g/mol |
IUPAC-Name |
2-phenylmethoxy-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)12-6-11(8-23)14(13(7-12)16(20,21)22)24-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
LZCXIBGTTJCCAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)

![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)


![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)


![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)

![N-[2-(diethylamino)ethyl]naphthalen-1-amine dihydrochloride](/img/structure/B14773088.png)
